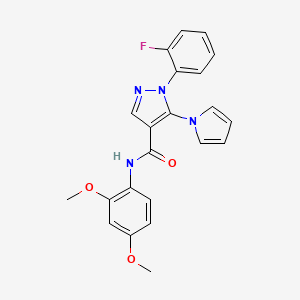

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural features:

- Pyrazole core: The central 1H-pyrazole ring is substituted at positions 1 and 5 with a 2-fluorophenyl group and a 1H-pyrrol-1-yl moiety, respectively.

- Carboxamide side chain: A carboxamide group at position 4 is linked to a 2,4-dimethoxyphenyl substituent.

This compound belongs to a broader class of pyrazole carboxamides, which are frequently explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula |

C22H19FN4O3 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C22H19FN4O3/c1-29-15-9-10-18(20(13-15)30-2)25-21(28)16-14-24-27(19-8-4-3-7-17(19)23)22(16)26-11-5-6-12-26/h3-14H,1-2H3,(H,25,28) |

InChI Key |

ZGRJPZREMOGBSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4)OC |

Origin of Product |

United States |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a novel pyrazole derivative, has garnered attention due to its promising biological activities, particularly in antiviral and anti-inflammatory applications. This article explores the compound's synthesis, biological mechanisms, and specific research findings.

Synthesis and Structural Characterization

The compound is synthesized through a one-pot three-component reaction involving 2,4-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine. The reaction is conducted in a sealed-vessel reactor, which enhances the yield and purity of the product. Structural characterization is achieved using various spectroscopic techniques including UV, FT-IR, and NMR spectroscopy. The molecular structure is confirmed via high-resolution mass spectrometry (HRMS) .

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of the dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking studies indicate that it forms significant interactions with key residues in the active site of the protease:

- Hydrogen Bonds : The compound establishes hydrogen bonds with His51 and Arg74 residues.

- Van der Waals Interactions : Notable interactions with Asp75 enhance binding affinity.

- Hydrophobic Interactions : These interactions with His51 and Arg74 further stabilize the binding .

The binding affinity demonstrated by these interactions suggests that this compound could serve as a lead for developing new antiviral agents targeting DEN2.

Anti-inflammatory Activity

In vitro studies have shown that related pyrazole derivatives exhibit substantial anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Study 1: Inhibition of Dengue Virus Protease

In a detailed study on the antiviral activity against DEN2, researchers conducted molecular dynamics simulations alongside docking studies. The results indicated that this compound not only binds effectively but also maintains stability within the active site over extended simulation times. This stability is crucial for its potential therapeutic application .

Case Study 2: Anti-inflammatory Efficacy

Another research effort focused on synthesizing a series of pyrazole derivatives for their anti-inflammatory properties. The findings revealed that compounds with similar structural motifs to this compound exhibited significant inhibition of cytokine release in cell cultures treated with lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .

Summary of Biological Activities

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibition of inflammatory mediators such as COX-1 and COX-2 enzymes. For example:

- A study demonstrated that pyrazole derivatives could reduce carrageenan-induced paw edema in animal models, suggesting their efficacy in treating inflammatory conditions .

Anticancer Activity

The compound has shown promise as an anticancer agent. Pyrazole derivatives are known to inhibit tubulin polymerization and disrupt cancer cell growth. In vitro studies have indicated:

- Strong inhibition of cancer cell lines through mechanisms involving the disruption of microtubule dynamics .

- Specific derivatives have been identified that effectively target P-glycoprotein-overexpressing cancer cells, enhancing their therapeutic potential against multidrug-resistant tumors .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. Investigations into their effects on neuronal health have revealed:

- Potential as anticonvulsant agents with neuroprotective capabilities against excitotoxicity in neuronal cells .

- Some derivatives demonstrated significant activity in models of neurodegenerative diseases, indicating their role in protecting against neuronal damage .

Case Study 1: Anti-inflammatory Activity Testing

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain compounds exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium, showcasing their potential for therapeutic use in inflammatory diseases .

Case Study 2: Anticancer Screening

A research group synthesized various pyrrole and pyrazole derivatives and assessed their anticancer properties against different cancer cell lines. The findings revealed that specific compounds significantly inhibited the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Summary Table of Applications

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorophenyl Group

The 2-fluorophenyl moiety undergoes nucleophilic substitution under alkaline conditions. The fluorine atom’s electronegativity and position ortho to the pyrazole ring influence reactivity:

-

Reaction with alkoxides : Substitution with methoxide or ethoxide yields 2-alkoxyphenyl derivatives.

-

Amination : Primary amines displace fluorine at elevated temperatures (80–120°C) in polar aprotic solvents like DMF.

Example Pathway :

Conditions: Anhydrous DMF, 12–24 hours, yields ~60–75%.

Oxidation of the Pyrrole Ring

The pyrrole ring is susceptible to oxidation, particularly at the α-positions:

-

Epoxidation : Hydrogen peroxide in acetic acid forms epoxides, which rearrange to diketones under acidic conditions .

-

Ring-opening : Strong oxidants like KMnO₄ cleave the pyrrole ring to form succinimide derivatives.

Key Observation : Oxidation pathways depend on the substituent’s electronic effects. The adjacent pyrazole ring directs oxidation to the less hindered pyrrole carbons .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid + NH₄⁺ | 85–90% |

| NaOH (10%), 80°C | Carboxylate salt + NH₃ | 70–80% |

Hydrolysis is critical for generating bioactive metabolites or intermediates for further derivatization.

Coupling Reactions via the Pyrazole Core

The pyrazole ring participates in cross-coupling reactions:

-

Suzuki–Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the pyrazole’s 3-position .

-

Ullmann coupling : Copper-mediated coupling with aryl halides modifies the pyrazole’s substituents.

Example :

Optimal conditions: Dioxane/H₂O, 90°C, 12 hours .

Functionalization of the Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution:

-

Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups, yielding dihydroxy derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups.

Regioselectivity : The electron-donating methoxy groups direct electrophiles to the 5- and 6-positions.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring reacts with electrophiles:

| Reagent | Product | Site |

|---|---|---|

| HNO₃ (fuming) | 3-nitro-pyrrole | β-position |

| Br₂ (CHCl₃) | 2,5-dibromo-pyrrole | α-positions |

Reactions occur under mild conditions (0–25°C) due to the ring’s high electron density .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily via carboxamide cleavage. Photolysis in UV light (254 nm) induces radical formation at the fluorophenyl group, leading to dimerization .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pharmacological and Physicochemical Implications

- Lipophilicity: The target compound’s 2,4-dimethoxyphenyl group increases lipophilicity compared to analogues with pyridinyl or morpholinyl substituents .

- Electronic Effects: Fluorine and methoxy groups in the target compound balance electron-withdrawing and donating properties, which may optimize binding to hydrophobic pockets in enzymes or receptors.

- Solubility : The pyranylmethyl group in and morpholinyl in introduce polar moieties, likely improving aqueous solubility compared to the target compound’s dimethoxyphenyl group.

Q & A

Basic: What are the critical synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step process derived from 1,5-diarylpyrazole core templates. Key steps include:

- Condensation reactions to form the pyrazole backbone, utilizing precursors like substituted anilines and isocyanides.

- Substituent introduction : Methoxy and fluorine groups are introduced via nucleophilic substitution or palladium-catalyzed coupling.

- Pyrrole ring incorporation : Achieved through Buchwald-Hartwig amination or cyclization of propargylamines under controlled temperatures (80–120°C) .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometry of lithium hydroxide (1.5–2.0 eq.), and reaction time (4–6 hrs) to improve yields (70–85%) .

Basic: How is the crystal structure of this compound characterized, and what intramolecular interactions stabilize its conformation?

X-ray crystallography reveals:

- A dihedral angle of ~74° between the 2,4-dimethoxyphenyl and 2-fluorophenyl rings, indicating a folded conformation.

- Intramolecular hydrogen bonds between the carboxamide N–H and pyrrole N atoms (N–H⋯N, ~2.1 Å).

- Intermolecular interactions : C–H⋯O and π-π stacking (3.5–3.8 Å) between fluorophenyl and pyrazole moieties, critical for crystal packing .

Advanced: How do substituents (e.g., methoxy, fluorine, pyrrole) influence bioactivity and selectivity in target binding assays?

- Methoxy groups : Enhance lipid solubility and membrane permeability via hydrophobic interactions, but may reduce aqueous solubility.

- Fluorine : Increases binding affinity to aromatic residues (e.g., Tyr, Phe) in enzyme active sites through halogen bonding.

- Pyrrole ring : Participates in π-π stacking with histidine or tryptophan residues in receptors.

Methodological note : Compare IC50 values of analogs in enzymatic assays (e.g., kinase inhibition) to isolate substituent effects .

Advanced: What strategies are effective in resolving low solubility during pharmacological testing?

- Derivatization : Replace methoxy groups with polar substituents (e.g., hydroxyl, sulfonate) while retaining fluorine for target affinity.

- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance aqueous solubility without altering the core structure.

- Salt formation : Convert the carboxamide to a sodium or hydrochloride salt for improved dissolution kinetics .

Advanced: How can discrepancies in reported binding affinities across studies be systematically analyzed?

- Assay variability : Compare buffer pH (e.g., 7.4 vs. 6.8) and ionic strength, which alter protonation states of ionizable groups.

- Structural dynamics : Use molecular docking to assess conformational flexibility (e.g., rotatable bonds in the pyrrole moiety).

- Data normalization : Apply standardized controls (e.g., reference inhibitors) to minimize inter-lab variability .

Advanced: What computational methods validate experimental data on this compound’s mechanism of action?

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for electrophilic attack.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories to identify stable binding poses.

- ADMET prediction : Use QSAR models to optimize logP (target: 2–3) and polar surface area (<140 Ų) for improved bioavailability .

Advanced: How can conflicting crystallographic and spectroscopic data on hydrogen bonding be reconciled?

- Variable-temperature NMR : Detect dynamic hydrogen bonding by observing temperature-dependent chemical shifts of amide protons.

- IR spectroscopy : Compare N–H stretching frequencies (3200–3400 cm⁻¹) in solid-state vs. solution spectra.

- Theoretical validation : Overlay crystallographic data with DFT-optimized geometries to identify static vs. transient interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.